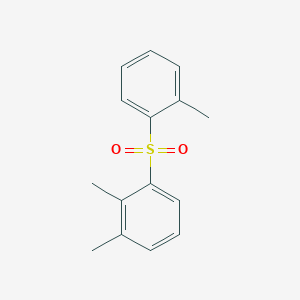
Benzene, dimethyl((methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, dimethyl((methylphenyl)sulfonyl)- typically involves the sulfonylation of a dimethylbenzene derivative. One common method is the reaction of 1,2-dimethylbenzene with a sulfonyl chloride in the presence of a base, such as pyridine, to form the desired sulfonylated product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of benzene, dimethyl((methylphenyl)sulfonyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the sulfonylation process.
Chemical Reactions Analysis
Types of Reactions
Benzene, dimethyl((methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of Benzene, dimethyl((methylphenyl)sulfonyl)- is in the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated and analyzed using reverse phase HPLC methods.
- Methodology : The mobile phase typically comprises acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. The use of smaller particle columns enhances the efficiency of the separation process, making it suitable for both routine analysis and preparative separations .
- Applications : This method is particularly useful for isolating impurities and conducting pharmacokinetic studies, which are crucial in drug development and toxicology assessments.
Pharmaceutical Applications
Benzene, dimethyl((methylphenyl)sulfonyl)- has been explored for its potential therapeutic uses due to its sulfonamide structure. Sulfonamides are known for their antibacterial properties and have been utilized in various medicinal formulations.
- Case Study : Research has shown that related compounds, such as 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, exhibit significant biological activity. These compounds are synthesized through reactions involving chlorosulfonic acid and aromatic amines, leading to products that can be further evaluated for their pharmacological properties .
- Mechanism of Action : The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. This mechanism is critical in the development of new antibiotics that can combat resistant strains of bacteria.
Materials Science
In materials science, Benzene, dimethyl((methylphenyl)sulfonyl)- serves as an important building block for synthesizing advanced materials.
- Polymer Chemistry : The compound can be used to modify polymer matrices to enhance their thermal and mechanical properties. For instance, incorporating sulfonamide groups into polymer chains can improve adhesion and increase resistance to degradation under various environmental conditions.
- Case Study : Research has indicated that polymers modified with sulfonamide functionalities exhibit improved performance in applications such as coatings and adhesives. These materials demonstrate enhanced durability and resistance to chemical attack compared to unmodified counterparts .
Environmental Applications
Benzene, dimethyl((methylphenyl)sulfonyl)- has also found applications in environmental chemistry.
- Pollution Control : Its derivatives are being investigated for use in remediation technologies aimed at degrading pollutants in soil and water systems. The sulfonamide functional group can facilitate interactions with various contaminants, promoting their breakdown or removal from the environment.
Mechanism of Action
The mechanism by which benzene, dimethyl((methylphenyl)sulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-4-((4-methylphenyl)sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfonyl group.
1,2-Dimethyl-4-((4-methylphenyl)thio)benzene: Contains a thioether group instead of a sulfonyl group.
Uniqueness
Benzene, dimethyl((methylphenyl)sulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
29349-67-5 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,2-dimethyl-3-(2-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-8-6-10-15(13(11)3)18(16,17)14-9-5-4-7-12(14)2/h4-10H,1-3H3 |
InChI Key |
FCZRXPGPBHXENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















